molecular formula C3H6S4 B14312769 5-Methyl-1,2,3,4-tetrathiane CAS No. 116664-30-3

5-Methyl-1,2,3,4-tetrathiane

Cat. No.: B14312769
CAS No.: 116664-30-3
M. Wt: 170.3 g/mol
InChI Key: MUHSSCIXCFPQHS-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3,4-tetrathiane (C₃H₆S₄, molecular weight 170.34) is a cyclic polysulfide characterized by a six-membered ring containing four sulfur atoms and a methyl substituent at the 5-position. It is naturally occurring in Allium species, including garlic (Allium sativum) and wild leek (Allium macrostemon, known as Xie Bai in traditional Chinese medicine) . This compound is formed during thermal degradation of allyl isothiocyanate (ITC) in boiling water, alongside other sulfur-containing derivatives like 4H-1,2,3-trithiin and diallyl polysulfides .

In garlic essential oil, its concentration varies depending on extraction methods, ranging from trace amounts to 6.1% in specific chromatographic analyses .

Properties

CAS No.

116664-30-3

Molecular Formula

C3H6S4

Molecular Weight

170.3 g/mol

IUPAC Name

5-methyltetrathiane

InChI

InChI=1S/C3H6S4/c1-3-2-4-6-7-5-3/h3H,2H2,1H3

InChI Key

MUHSSCIXCFPQHS-UHFFFAOYSA-N

Canonical SMILES

CC1CSSSS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,3,4-tetrathiane typically involves the reaction of sulfur with organic compounds containing carbon-sulfur bonds. One common method is the thermal degradation of sulfur-containing compounds such as allyl isothiocyanate . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the tetrathiane ring .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar synthetic routes as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,2,3,4-tetrathiane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols and other sulfur-containing compounds.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Analogues

Cyclic polysulfides with varying sulfur atoms, ring sizes, and substituents are common in Allium species, Parkia speciosa (stinky beans), and sulfur mustard degradation products. Key analogues include:

Compound Structure Key Features
1,2,3,4-Tetrathiane C₂H₄S₄; unsubstituted tetrathiane Found in sulfur mustard degradation byproducts . Less studied biologically.
4-Methyl-1,2,3,5,6-pentathiepane C₄H₈S₅; seven-membered ring with methyl group Present in garlic oils (0.1–0.2%) . Larger ring may influence binding flexibility.
1,2,3,5-Tetrathiane C₃H₆S₄; positional isomer Identified in Parkia speciosa seeds . Structural differences alter reactivity.
Lenthionine C₃H₆S₅; cyclic pentathiepane Major odorant in shiitake mushrooms. Known for antioxidant properties .
Diallyl trisulfide C₆H₁₀S₃; linear polysulfide Dominant in garlic oil (44.21%) with strong antioxidant activity (IC₅₀ = 124.60 µg/mL) .

NADPH Oxidase Inhibition :

Compound ΔG (kcal/mol) Ki (µM) Binding Residues
5-Methyl-1,2,3,4-tetrathiane -9.33 1.24 CYS133, GLY244 (hydrogen bonds)
4H-1,2,3-trithiine -9.05 1.90 CYS133 only
α-Bisabolol -10.62 0.14 LYS187, TYR188
Lenthionine Not reported

This compound shows stronger binding than 4H-1,2,3-trithiine but weaker than α-bisabolol. Its methyl group may enhance hydrophobic interactions with NADPH oxidase compared to unsubstituted analogues .

Antioxidant Activity :

  • While diallyl trisulfide and α-bisabolol dominate antioxidant assays (e.g., DPPH radical scavenging), 5-methyl-tetrathiane contributes synergistically in complex essential oil matrices .

Natural Occurrence and Concentration

Source This compound Analogues (Concentration)
Garlic essential oil Up to 6.1% Diallyl trisulfide (44.21%), Diallyl disulfide (22.08%)
Wild thyme (Thymus serpyllum) 0.003%
Parkia speciosa seeds Not detected 1,2,3,5-Tetrathiane, lenthionine
Sulfur mustard byproducts 1,2,3,4-Tetrathiane (trace)

Stability and Toxicity Considerations

  • Stability : this compound forms under high-temperature conditions (e.g., boiling water) but is less stable than linear polysulfides like diallyl trisulfide .

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